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molecular formula C25H43NO2 B8427673 N-(4-Hydroxyphenyl)nonadecanamide CAS No. 18940-92-6

N-(4-Hydroxyphenyl)nonadecanamide

Cat. No. B8427673
M. Wt: 389.6 g/mol
InChI Key: LXXHTIIMYHRFBJ-UHFFFAOYSA-N
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Patent
US05395815

Procedure details

Under a nitrogen atmosphere, p-aminophenol (109 g) was suspended in methyl ethyl ketone (2000 ml). To this suspension was added triethylamine (253 g) and then was added nonadecanoyl chloride (331 g), followed by refluxing with heating for 2 hours. The reaction mixture was cooled to room temperature to precipitate a white crystal. This crystal was filtered off under reduced pressure and recrystallized from methyl ethyl ketone to obtain 323 g of the desired product. Yield 80%; m.p. 138° C.
Quantity
109 g
Type
reactant
Reaction Step One
Quantity
253 g
Type
reactant
Reaction Step Two
Quantity
331 g
Type
reactant
Reaction Step Three
Quantity
2000 mL
Type
solvent
Reaction Step Four
Yield
80%

Identifiers

REACTION_CXSMILES
[CH:1]1[C:6]([NH2:7])=[CH:5][CH:4]=[C:3]([OH:8])[CH:2]=1.C(N(CC)CC)C.[C:16](Cl)(=[O:35])[CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH3:34]>C(C(C)=O)C>[OH:8][C:3]1[CH:4]=[CH:5][C:6]([NH:7][C:16](=[O:35])[CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH2:31][CH2:32][CH2:33][CH3:34])=[CH:1][CH:2]=1

Inputs

Step One
Name
Quantity
109 g
Type
reactant
Smiles
C1=CC(=CC=C1N)O
Step Two
Name
Quantity
253 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
331 g
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCCC)(=O)Cl
Step Four
Name
Quantity
2000 mL
Type
solvent
Smiles
C(C)C(=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by refluxing
TEMPERATURE
Type
TEMPERATURE
Details
with heating for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
to precipitate a white crystal
FILTRATION
Type
FILTRATION
Details
This crystal was filtered off under reduced pressure
CUSTOM
Type
CUSTOM
Details
recrystallized from methyl ethyl ketone

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(NC(CCCCCCCCCCCCCCCCCC)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 323 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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